molecular formula C17H13NO4 B2765496 2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 340828-06-0

2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B2765496
CAS RN: 340828-06-0
M. Wt: 295.294
InChI Key: RKWZZZFAHGCBGS-UHFFFAOYSA-N
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Description

The closest compound I found is "2-(3,5-Dimethylphenyl)acetic acid" . It’s a solid substance with a molecular weight of 164.2 . It’s stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethylphenyl)acetic acid” is represented by the InChI code: 1S/C10H12O2/c1-7-3-8(2)5-9(4-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) .


Chemical Reactions Analysis

There’s a study on the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which could be related to the compound you’re interested in .


Physical And Chemical Properties Analysis

The physical form of “2-(3,5-Dimethylphenyl)acetic acid” is solid . It’s stored in a dry room at normal temperature .

Scientific Research Applications

Photoreleasable Protecting Groups

A study introduces 2,5-dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids. This application is significant for its direct photolysis leading to the formation of carboxylic acids in nearly quantitative yields without the need for a photosensitizer. The process is based on efficient intramolecular hydrogen abstraction, highlighting its potential in synthetic organic chemistry and biochemistry for the temporary protection of carboxylic acid functionalities (Klan, Zabadal, & Heger, 2000).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized and demonstrate selective sensitivity to benzaldehyde derivatives through characteristic luminescence. These findings suggest that dimethylphenyl derivatives can serve as effective components in the development of new fluorescence sensors for chemical detection (B. Shi et al., 2015).

Synthesis and Material Properties

The synthesis and characterization of new diacid monomers and poly(ester-imide)s incorporating a dimethylphenyl-based dioxoisoindoline structure have been studied. These compounds exhibit excellent solubility in polar aprotic solvents and display enhanced thermal stability, indicating their potential use in high-performance materials (Ruaa Jameel Kamel, M. A. Mutar, & Farah Safi Khlewee, 2019).

Fluorescent Property Evaluation

The fluorescent properties of 1,3,5-triaryl-2-pyrazolines synthesized from dimethylphenyl derivatives have been explored. These compounds exhibit fluorescence in the blue region of the visible spectrum, suggesting their applicability in materials science for developing new fluorescent materials (A. Hasan, Asghar Abbas, & M. Akhtar, 2011).

Crystal Engineering and Supramolecular Assemblies

Research on the crystal engineering of supramolecular assemblies using benzenetetracarboxylic acid demonstrates how dimethylphenyl derivatives participate in forming complex structures. These studies contribute to understanding molecular interactions and designing novel materials with specific properties (K. Arora & V. Pedireddi, 2003).

Safety and Hazards

The safety data sheet for “2-(3,5-Dimethylphenyl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-9-5-10(2)7-12(6-9)18-15(19)13-4-3-11(17(21)22)8-14(13)16(18)20/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWZZZFAHGCBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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